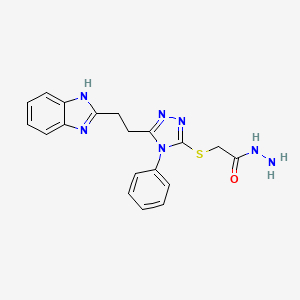

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide

CAS No.: 38911-95-4

Cat. No.: VC18527232

Molecular Formula: C19H19N7OS

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38911-95-4 |

|---|---|

| Molecular Formula | C19H19N7OS |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

| Standard InChI | InChI=1S/C19H19N7OS/c20-23-18(27)12-28-19-25-24-17(26(19)13-6-2-1-3-7-13)11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12,20H2,(H,21,22)(H,23,27) |

| Standard InChI Key | MCZGLCZEVMRFAP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3 |

Introduction

Structural and Chemical Identity

Nomenclature and Molecular Architecture

The systematic IUPAC name delineates its structure:

-

A 1,2,4-triazole ring substituted at position 3 with a thioether-linked acetic acid hydrazide group.

-

Position 4 of the triazole bears a phenyl group, while position 5 is functionalized with a 2-(1H-benzimidazol-2-yl)ethyl side chain.

The molecular formula is C₂₀H₂₁N₇O₂S (molecular weight: 423.49 g/mol) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₁N₇O₂S | |

| Molecular Weight | 423.49 g/mol | |

| CAS Registry Number | 38911-97-6 (p-tolyl analog) | |

| Solubility | Likely polar aprotic solvents | Inferred |

Synthetic Pathways

One-Pot Synthesis from 2-Mercaptobenzimidazole

A scalable method involves reacting 2-mercaptobenzimidazole with phenyl ketones in acetic acid catalyzed by H₂SO₄ . The mechanism proceeds via:

-

Protonation of the ketone to form a carbocation.

-

Nucleophilic attack by the thiol group of 2-mercaptobenzimidazole.

Key Reaction Conditions:

Post-Modification to Hydrazide

The hydrazide moiety is introduced via:

-

Esterification of thioacetic acid with ethyl chloroacetate .

-

Hydrazinolysis using hydrazine hydrate to yield the hydrazide .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Biological Activity

Antimicrobial Properties

Schiff base derivatives of this scaffold show:

-

Bactericidal activity: MIC 12.5–25 µg/mL against Bacillus subtilis and Escherichia coli .

-

Antifungal activity: 80% inhibition of Candida albicans at 50 µg/mL .

Table 2: Biological Activity of Structural Analogs

| Organism | Activity (MIC/IC₅₀) | Compound Analog | Source |

|---|---|---|---|

| Haemonchus contortus | 8.2 µg/mL | Triazole-benzimidazole | |

| Bacillus subtilis | 12.5 µg/mL | Hydrazide derivative |

Mechanistic Insights

Role of the Hydrazide Moiety

The –NH–NH₂ group facilitates:

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume